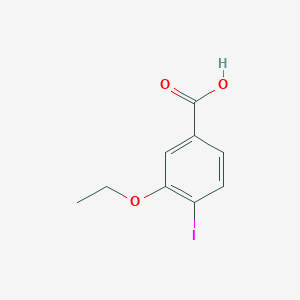

3-Ethoxy-4-iodobenzoic acid

CAS No.: 933672-16-3

Cat. No.: VC2678148

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933672-16-3 |

|---|---|

| Molecular Formula | C9H9IO3 |

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | 3-ethoxy-4-iodobenzoic acid |

| Standard InChI | InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | SCLKNIQVZIFYMS-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)I |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)I |

Introduction

Chemical and Physical Properties

3-Ethoxy-4-iodobenzoic acid belongs to the family of substituted benzoic acids. While precise experimental data for this specific compound is limited in the available literature, we can extrapolate some properties based on structurally similar compounds.

Basic Identification

The properties of 3-Ethoxy-4-iodobenzoic acid can be partially understood by examining related compounds. For instance, its ethyl ester derivative (3-Ethoxy-4-iodobenzoic acid ethyl ester) has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₃ (for the acid form, without the ethyl ester group) |

| Molecular Weight | Approximately 292.07 g/mol (calculated) |

| CAS Number | Not specifically identified in search results |

| Appearance | Likely a crystalline solid (based on similar compounds) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF; limited water solubility |

It is important to note that the actual acid form (3-Ethoxy-4-iodobenzoic acid) would have different properties from its ethyl ester derivative (3-Ethoxy-4-iodobenzoic acid ethyl ester), which has a molecular formula of C₁₁H₁₃IO₃ and a molecular weight of 320.124 g/mol .

Synthesis Methods

Comparative Synthetic Approaches

A potentially relevant synthetic approach can be derived from the synthesis of related compounds:

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Traditional solution-phase synthesis | Well-established procedures | May require toxic reagents, lengthy procedures |

| Mechanochemical methods (solvent-free) | Environmentally friendly, potentially higher yields | May require specialized equipment |

| Selective functional group modifications | Can start from readily available precursors | May require multiple steps, careful control of regioselectivity |

Research on related compounds indicates that mechanochemical methods could be explored as an alternative to traditional solution-phase synthesis, potentially offering environmental benefits and improved efficiency .

Structural Characteristics

Molecular Structure

3-Ethoxy-4-iodobenzoic acid features a benzoic acid core with two key substituents: an ethoxy group at position 3 and an iodine atom at position 4. This arrangement creates a unique electronic environment and influences the compound's physical, chemical, and potentially biological properties.

The structural characteristics of this compound would likely include:

-

A planar aromatic ring

-

The ethoxy group likely positioned in the plane of the aromatic ring

-

The carboxylic acid group also likely coplanar with the aromatic ring

-

The large iodine atom creating steric effects and influencing crystal packing

Applications and Biological Activities

Studies on acylhydrazones derived from iodobenzoic acids have demonstrated significant antimicrobial activities. Research indicates that the position of the iodine atom (ortho, meta, or para) on the benzoic acid structure influences biological activity . The presence of iodine at position 4 (para) in 3-Ethoxy-4-iodobenzoic acid, combined with the ethoxy group at position 3, could confer unique biological properties that warrant further investigation.

Related Compounds and Derivatives

Structural Analogs

Several related compounds provide context for understanding 3-Ethoxy-4-iodobenzoic acid:

-

3-Ethoxy-4-iodobenzoic acid ethyl ester (CAS: 741699-04-7): The ethyl ester derivative with molecular formula C₁₁H₁₃IO₃ and molecular weight 320.124 g/mol .

-

Ethyl 3-iodobenzoate (CAS: 58313-23-8): A positional isomer with the iodine at position 3 and lacking the ethoxy group, having molecular formula C₉H₉IO₂ .

-

3-Ethoxy-4-isopropyl-benzoic acid (CAS: 102547078): A structural analog where the iodine at position 4 is replaced by an isopropyl group, having molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol .

Functional Derivatives

The carboxylic acid functionality of 3-Ethoxy-4-iodobenzoic acid allows for the formation of various derivatives:

-

Esters: As exemplified by 3-Ethoxy-4-iodobenzoic acid ethyl ester

-

Acid halides: Potential intermediates for further derivatization

-

Amides: Offering potential for bioactive compound development

-

Hydrazides and acylhydrazones: Research indicates that acylhydrazones derived from iodobenzoic acids demonstrate significant antimicrobial activities

The available research suggests that derivatives of iodobenzoic acids, particularly acylhydrazones, can exhibit notable antimicrobial effects, with activity potentially influenced by factors such as lipophilicity and the nature of substituents .

Structure-Activity Relationships

Effect of Substitution Pattern

Research on related compounds indicates that the substitution pattern on the benzoic acid core significantly influences biological activity:

-

The introduction of iodine atoms at different positions (ortho, meta, para) affects antimicrobial activity

-

Lipophilicity plays a role in determining biological effects, with increased lipophilicity often correlating with enhanced antibacterial activity

-

The combination of an ethoxy group at position 3 and an iodine atom at position 4, as in 3-Ethoxy-4-iodobenzoic acid, creates a unique electronic and steric environment that may confer distinct properties

Studies have shown that "substitution of the iodine atom at the phenyl ring in the acylhydrazone structure was favorable for antimicrobial activity" , suggesting that the iodine in 3-Ethoxy-4-iodobenzoic acid may contribute positively to potential antimicrobial properties.

Comparative Analysis

When comparing potential properties across similar compounds:

| Compound | Distinguishing Feature | Potential Effect on Properties |

|---|---|---|

| 3-Ethoxy-4-iodobenzoic acid | Iodine at para position, ethoxy at meta | Unique electronic distribution, potential for specific biological interactions |

| 3-Iodobenzoic acid | Lacks ethoxy group | Different electronic properties, potentially reduced lipophilicity |

| 3-Ethoxy-4-isopropyl-benzoic acid | Isopropyl instead of iodine | Different steric properties, absence of halogen bonding capability |

The specific combination of substituents in 3-Ethoxy-4-iodobenzoic acid likely results in unique chemical reactivity, physical properties, and potential biological activities that distinguish it from these related structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume